N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

SARS-CoV-2 Nsp3 macrodomain fragment-based drug discovery crystallographic fragment screening

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1152949-71-7, PDB ligand code WS4, Enamine catalog Z1263529624) is a pyrazole-4-carboxamide fragment (MW 217.22 Da, formula C₁₁H₁₁N₃O₂) that was identified as a confirmed binder to the SARS-CoV-2 nonstructural protein 3 (Nsp3) macrodomain (Mac1) through a large-scale crystallographic fragment screen of 2,533 diverse fragments, yielding only 214 unique macrodomain binders (8.4% hit rate). Its binding mode has been characterized at ultra-high resolution (1.08 Å) by X-ray crystallography (PDB 5S2A), and its target engagement has been orthogonally validated by differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), and homogeneous time-resolved fluorescence (HTRF) displacement assays.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1152949-71-7
Cat. No. B1451705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1152949-71-7
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16)
InChIKeyBOTWCSZQXQBVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1152949-71-7): Fragment-Like Pyrazole-4-Carboxamide with Crystallographically Validated SARS-CoV-2 Nsp3 Macrodomain Engagement


N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1152949-71-7, PDB ligand code WS4, Enamine catalog Z1263529624) is a pyrazole-4-carboxamide fragment (MW 217.22 Da, formula C₁₁H₁₁N₃O₂) that was identified as a confirmed binder to the SARS-CoV-2 nonstructural protein 3 (Nsp3) macrodomain (Mac1) through a large-scale crystallographic fragment screen of 2,533 diverse fragments, yielding only 214 unique macrodomain binders (8.4% hit rate) [1]. Its binding mode has been characterized at ultra-high resolution (1.08 Å) by X-ray crystallography (PDB 5S2A), and its target engagement has been orthogonally validated by differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), and homogeneous time-resolved fluorescence (HTRF) displacement assays [1][2]. Unlike larger pyrazole-4-carboxamide fungicides targeting succinate dehydrogenase (SDH) or Hsp90 inhibitors with distinct substitution patterns, this compound occupies the adenosine sub-pocket of the viral macrodomain active site and serves as a starting point for fragment-to-lead optimization against a pharmacologically orphan target class [1][3].

Why N-(4-Hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide Cannot Be Replaced by Other Pyrazole-4-Carboxamide Derivatives in Macrodomain-Targeted Research


Pyrazole-4-carboxamide is a privileged scaffold that appears across multiple target classes with fundamentally divergent binding modes. Commercially dominant analogs such as penthiopyrad, bixafen, and pydiflumetofen are succinate dehydrogenase inhibitors (SDHIs) optimized for fungal SDH ubiquinone-site binding (MW 359–414 Da) and lack any documented activity against viral macrodomains [1]. Conversely, 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides were developed as Hsp90 molecular chaperone inhibitors exploiting a distinct ATP-competitive binding mode in a fully human protein target [2]. N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide differs from both classes in three critical respects: (i) its fragment-sized molecular weight (217.22 Da) enables it to access the compact adenosine sub-pocket of the Nsp3 macrodomain, which is sterically incompatible with larger SDHI-type substituents; (ii) its 4-hydroxyphenyl N-substituent participates in a hydrogen-bond network within the active site that is absent in unsubstituted 1-methyl-1H-pyrazole-4-carboxamide; and (iii) it is one of only 214 fragments confirmed to bind the SARS-CoV-2 macrodomain out of 2,533 screened, whereas no SDHI or Hsp90-directed pyrazole-4-carboxamide has demonstrated macrodomain binding in the same crystallographic assay [1]. Generic substitution without crystallographic or biophysical validation therefore risks selecting a compound with no measurable target engagement at the macrodomain.

Quantitative Differentiation Evidence for N-(4-Hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide Versus Closest Analogs and Alternatives


Crystallographic Hit Rate: Confirmed Macrodomain Binder Among 91.6% Non-Binders in the Largest SARS-CoV-2 Nsp3 Fragment Screen

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (WS4) was confirmed as a macrodomain-binding fragment in the Schuller et al. crystallographic screen, which tested 2,533 diverse fragments and yielded only 214 unique binders — a hit rate of 8.4%. This places WS4 in a minority subset of fragments with experimentally validated binding, in contrast to the 91.6% of fragments (2,319 compounds) that showed no detectable electron density in the active site under identical soaking and data collection conditions [1]. Furthermore, among 60 computationally docked fragments selected for experimental testing from >20 million candidates, only 20 (33%) were crystallographically confirmed; WS4 belongs to this confirmed subset [1]. For procurement decisions, this means that generic or unvalidated pyrazole-4-carboxamide analogs from non-macrodomain programs have a high probability (>90% based on screen statistics) of showing no binding to the Nsp3 macrodomain.

SARS-CoV-2 Nsp3 macrodomain fragment-based drug discovery crystallographic fragment screening

Ultra-High Resolution Structural Characterization: 1.08 Å Crystal Structure Enables Precise Binding Mode Determination

The crystal structure of N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide bound to the SARS-CoV-2 Nsp3 macrodomain was solved at 1.08 Å resolution (PDB 5S2A), which is among the highest resolutions reported in the fragment screen and substantially exceeds the resolution typical of fragment-soaking experiments in other target classes (commonly 1.5–2.5 Å) [1]. At this resolution, individual water molecules, alternate side-chain conformations, and detailed hydrogen-bonding geometry are unambiguously resolved. The ligand model achieves 100% completeness with zero atomic clashes and zero stereochemical errors [2]. In comparison, the unsubstituted parent scaffold 1-methyl-1H-pyrazole-4-carboxamide lacks any publicly deposited crystal structure with the Nsp3 macrodomain, and the closest structurally characterized pyrazole-4-carboxamide analog — 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamide (PDB 2BYI) — binds human Hsp90, not the viral macrodomain, with a resolution of 1.9 Å [3]. The 1.08 Å structure of WS4 thus provides a uniquely precise template for structure-guided fragment growing, merging, or linking campaigns targeting the Nsp3 macrodomain.

X-ray crystallography structure-based drug design fragment elaboration

Fragment Physicochemical Profile: Molecular Weight and Atom Count Differentiate from Drug-Sized Pyrazole-4-Carboxamide Fungicides

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has a molecular weight of 217.22 Da and contains 27 non-hydrogen atoms, classifying it as a fragment (MW < 300 Da, rule-of-three compliant) suitable for fragment-based drug discovery (FBDD) campaigns [1]. In contrast, commercially prevalent pyrazole-4-carboxamide SDHI fungicides are substantially larger: penthiopyrad (MW 359.4 Da), bixafen (MW 414.2 Da), fluxapyroxad (MW 381.3 Da), and pydiflumetofen (MW 426.4 Da) [2]. The approximately 40–48% lower molecular weight of WS4 compared to these drug-sized analogs directly impacts its ability to access the compact adenosine sub-pocket of the Nsp3 macrodomain — a binding site that accommodates the adenosine moiety of ADP-ribose and is sterically incompatible with the extended aromatic and aliphatic substituents present on SDHI-class pyrazole-4-carboxamides [1]. Additionally, the fragment-sized nature of WS4 implies higher ligand efficiency potential: any observed binding affinity is achieved with fewer heavy atoms, maximizing binding energy per atom and leaving ample vectors for synthetic elaboration without exceeding drug-like property thresholds.

fragment-based drug discovery ligand efficiency physicochemical properties

Multi-Assay Biophysical Validation: Orthogonal Confirmation by DSF, ITC, and HTRF Reduces False Positive Risk

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (WS4) was subjected to orthogonal biophysical validation using three independent techniques: differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), and a homogeneous time-resolved fluorescence (HTRF) ADP-ribose peptide displacement assay [1]. Among 54 docking hits tested by DSF, only 10 (18.5%) showed a positive thermal shift, and all 10 had been crystallographically confirmed [1]. Even more stringently, only 4 out of 19 fragments (21%) yielded reliable binding data by ITC, and these four also exhibited the most significant DSF thermal shifts [1]. WS4 belongs to the subset of fragments with full crystallographic and biophysical validation. In contrast, unvalidated pyrazole-4-carboxamide analogs from other programs — including SDHI fungicides and Hsp90 inhibitors — have not undergone any of these macrodomain-specific biophysical assays and therefore carry an unquantified but substantial risk of being false negatives or false positives if repurposed for macrodomain research. The full DSF dataset (ΔTm values for WS4 and all other fragments) is publicly archived on Zenodo for direct comparison [2].

biophysical validation hit triage fragment screening quality control

Recommended Research and Procurement Application Scenarios for N-(4-Hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Campaigns Targeting the SARS-CoV-2 Nsp3 Macrodomain (Mac1)

This compound is ideally suited as a starting point for structure-guided fragment elaboration targeting the SARS-CoV-2 Nsp3 macrodomain. The 1.08 Å resolution crystal structure (PDB 5S2A) provides atomic-level detail of the binding mode, including the hydrogen-bond network involving the 4-hydroxyphenyl moiety and the pyrazole carboxamide . With a molecular weight of 217.22 Da, the fragment leaves substantial room for synthetic growth (approximately 280–330 Da of accessible chemical space before exceeding lead-like MW thresholds) while maintaining the core binding interactions validated by orthogonal biophysical assays (DSF, ITC, HTRF) . The publicly available DSF ΔTm data on Zenodo enables direct comparison of thermal stabilization against other fragment hits from the same screen, facilitating prioritization within a fragment merger or linker strategy .

Computational Docking Benchmarking and Method Validation Using a High-Resolution Experimental Structure

The ultra-high resolution (1.08 Å) of the WS4–Mac1 complex (PDB 5S2A) with 100% ligand model completeness, zero atomic clashes, and zero stereochemical errors makes this structure an exceptional reference for benchmarking computational docking and scoring methods . The compound was originally identified through both crystallographic screening and computational docking of >20 million fragments using DOCK3.7, with the docking pose confirmed by the experimental electron density . Furthermore, the compound has been used in the development and validation of Fragmenstein, an algorithmic tool that stitches ligand atoms from crystallographic fragment hits to predict protein–ligand structures of merged compounds . The high-quality structural data and known docking confirmation status make this an ideal test case for pose-prediction accuracy studies, free energy perturbation (FEP) validation, and machine learning-based scoring function development.

Selectivity Profiling Across Macrodomain-Containing Proteins from Different Viral Species

Given that N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide was identified as a fragment hit against the SARS-CoV-2 Nsp3 macrodomain, it serves as a chemical probe for comparative binding studies across evolutionarily related macrodomains . The Nsp3 macrodomain is conserved across coronaviruses and alphaviruses (e.g., Chikungunya virus nsP3 macrodomain), and crystallographic fragment screens have been conducted for both SARS-CoV-2 (234 fragment structures) and Chikungunya virus (109 fragment hits) using identical PanDDA methodology . Procurement of this compound enables head-to-head assessment of binding selectivity: if WS4 binds the SARS-CoV-2 macrodomain but not the Chikungunya virus macrodomain under comparable crystallization conditions, this establishes a selectivity fingerprint that can guide the design of broad-spectrum versus species-specific macrodomain inhibitors. The 4-hydroxyphenyl substituent, absent in simpler pyrazole-4-carboxamide fragments, may confer differential interactions across species variants of the adenosine sub-pocket.

Quality Control Reference Standard for Nsp3 Macrodomain Binding Assays

The compound's crystallographically confirmed binding, multi-assay biophysical validation, and public data availability make it suitable as a positive control reference standard for Nsp3 macrodomain binding assays . Its binding is characterized by: (i) a defined binding site (adenosine sub-pocket of the macrodomain active site, PDB 5S2A); (ii) validated target engagement confirmed by DSF, ITC, and HTRF; and (iii) publicly available raw DSF data (Zenodo dataset) that enables laboratories to replicate thermal shift measurements and benchmark their own assay conditions . Unlike uncharacterized pyrazole-4-carboxamide analogs without macrodomain validation data, this compound offers a documented baseline for assay development, enabling laboratories to distinguish true hits from assay artifacts in screening campaigns. The 95% purity specification typically offered by commercial suppliers (e.g., Enamine, Leyan) is adequate for use as a reference standard in biochemical and biophysical assays.

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